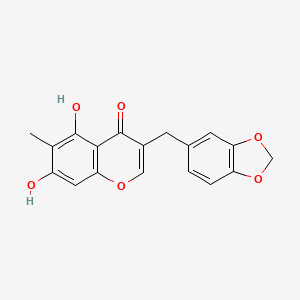

Ophiopogonone A

CAS No.:

Cat. No.: VC1849443

Molecular Formula: C18H14O6

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14O6 |

|---|---|

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchromen-4-one |

| Standard InChI | InChI=1S/C18H14O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-7,19-20H,4,8H2,1H3 |

| Standard InChI Key | BBYSWXUKFBVXAO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1O)OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O |

Introduction

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Structure Core | Plant Source |

|---|---|---|---|---|

| Ophiopogonone A | C18H14O6 | 326.3 | Chromen-4-one | O. japonicus, L. muscari |

| Ophiopogonanone A | C18H16O6 | 328.3 | Dihydrochromen-4-one | O. japonicus |

| Ophiopogonanone B | C18H16O6 | 328.3 | Dihydrochromen-4-one | O. japonicus |

| Methylophiopogonanone A | C19H18O6 | 342.3 | Methylated dihydrochromen-4-one | O. japonicus |

Source and Extraction Methods

Natural Sources

Ophiopogonone A is primarily isolated from two medicinal plants:

-

Ophiopogon japonicus (known as "Mai Men Dong" in traditional Chinese medicine)

-

Liriope muscari (commonly known as "Big Blue Lilyturf")

These plants, collectively known as liriopogons, have been extensively used in traditional Chinese medicine for treating cough, inflammation, and various cardiovascular conditions .

Extraction and Purification Techniques

The extraction of Ophiopogonone A typically employs a series of techniques including solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC). The general process involves:

-

Drying and grinding of plant roots

-

Sequential extraction with organic solvents (typically ethanol, methanol, or ethyl acetate)

-

Fractionation using silica gel column chromatography

-

Purification through semi-preparative or preparative HPLC

Analytical Identification Methods

Modern analytical methods for identifying and characterizing Ophiopogonone A include:

-

Ultra-high-performance liquid chromatography (UHPLC)

-

Quadrupole time-of-flight mass spectrometry (Q-TOF-MS)

-

Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation

Pharmacological Activities

Antioxidant Effects

The compound exhibits antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related disorders. Its antioxidant mechanism likely involves:

-

Direct scavenging of reactive oxygen species (ROS)

-

Enhancement of endogenous antioxidant enzyme activities (SOD, GSH-Px, CAT)

Metabolism and Pharmacokinetics

Metabolic Pathways

A comprehensive study on the metabolism of Ophiopogonanone A (a closely related compound) identified multiple metabolic pathways in rat and human liver microsomes and hepatocytes . These pathways likely apply to Ophiopogonone A as well and include:

-

Demethylenation of the benzodioxole ring

-

Dehydrogenation

-

Hydroxylation

-

Methylation

-

Glucuronidation

The most abundant metabolite observed in both rat and human liver microsomes was the catechol derivative, while the major metabolite in hepatocytes was the glucuronidation product of the catechol metabolite .

Metabolic Enzymes

Table 2: Key Enzymes Involved in Ophiopogonone A Metabolism

| Metabolic Process | Enzymes Involved | Major Metabolites |

|---|---|---|

| Phase I Metabolism | Cytochrome P450 enzymes | Demethylenated and hydroxylated derivatives |

| Phase II Metabolism | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Phase II Metabolism | Glutathione S-transferases (GSTs) | Glutathione conjugates |

Comparative Analysis with Related Compounds

Ophiopogonone A belongs to a family of homoisoflavonoids found in O. japonicus and related plants. Table 3 provides a comparison of biological activities among these compounds.

Table 3: Comparative Biological Activities of Ophiopogonone A and Related Compounds

| Compound | Anti-inflammatory | Antioxidant | Anti-cancer | Cardiovascular | Respiratory |

|---|---|---|---|---|---|

| Ophiopogonone A | + | ++ | + | + | + |

| Ophiopogonanone B | ++ | ++ | + | + | +++ |

| Methylophiopogonanone A | +++ | ++ | ++ | ++ | + |

| Ophiopogonin D | ++ | +++ | ++ | +++ | ++ |

Note: + indicates activity level based on current research evidence (+ mild, ++ moderate, +++ strong)

Structure-Activity Relationships

The biological activities of these compounds are influenced by structural features:

-

The presence of hydroxyl groups at positions 5 and 7 contributes to antioxidant activity

-

The saturation level of the C-ring affects anti-inflammatory properties

-

The benzodioxole moiety plays a role in binding to specific molecular targets

Therapeutic Applications

Traditional Medicinal Uses

Plants containing Ophiopogonone A have been traditionally used in East Asian medicine for:

-

Treating respiratory conditions including cough and bronchitis

-

Managing cardiovascular diseases

-

Reducing inflammation

Current Research Challenges and Future Directions

Research Gaps

Several knowledge gaps remain in understanding Ophiopogonone A:

-

Limited pharmacokinetic data on bioavailability and tissue distribution

-

Incomplete understanding of molecular targets and signaling pathways

-

Lack of clinical studies evaluating efficacy and safety in humans

-

Insufficient data on potential drug interactions

Future Research Directions

Further research on Ophiopogonone A should focus on:

-

Detailed structure-activity relationship studies to optimize therapeutic potential

-

Development of semi-synthetic derivatives with enhanced bioavailability or targeted activity

-

Clinical studies to evaluate efficacy in specific disease conditions

-

Investigation of synergistic effects with other bioactive compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume